The synthesis of ELND006 involves several steps designed to ensure the compound's metabolic stability and efficacy. The methods typically include:
ELND006 has a defined molecular structure characterized by its specific functional groups that contribute to its inhibitory action on gamma-secretase. The structure can be represented as follows:
ELND006 undergoes various chemical reactions that demonstrate its activity as a gamma-secretase inhibitor. Key reactions include:
The mechanism by which ELND006 exerts its effects involves:
Studies have indicated that ELND006 can effectively lower amyloid beta levels in both in vitro and in vivo settings, supporting its potential therapeutic role in Alzheimer's disease management.
The physical and chemical properties of ELND006 are critical for understanding its behavior in biological systems:
ELND006 has been primarily investigated for its application in treating Alzheimer's disease. Its role as a gamma-secretase inhibitor positions it as a candidate for:
ELND006 (Compound 30) is a metabolically stable small-molecule drug designed to inhibit γ-secretase, an aspartyl protease complex critical in Alzheimer’s disease pathogenesis. This enzyme catalyzes the final intramembrane cleavage of the amyloid precursor protein (APP), generating amyloid-β (Aβ) peptides—particularly the aggregation-prone Aβ42 isoform, a primary component of senile plaques in AD brains [1] [5]. Structurally characterized as C~20~H~14~F~5~N~3~O~2~S with a molecular weight of 455.4 g/mol, ELND006 emerged from synthetic strategies emphasizing chirality and structural diversity to optimize target engagement [4].
Table 1: In Vitro Potency Profile of ELND006
Assay System | Target Activity | Value | Selectivity (vs. Notch) |
---|---|---|---|
CHO cells (APPSw) | Aβ(1-x) inhibition (ED~50~) | 1.1 nM | 78-fold |
IMR-32 membranes | APP cleavage (IC~50~) | 0.34 nM | 15.6-fold |
CHO cells (NotchδE) | Notch cleavage (ED~50~) | 86 nM | Reference |
HEK293 cells | γ-Secretase inhibition (ED~50~) | 1.1 nM | Not determined |
Preclinical studies demonstrated ELND006’s ability to reduce Aβ levels in cerebrospinal fluid (CSF) in healthy human volunteers, supporting its therapeutic potential. Its nanocrystalline formulation (mean particle size <200 nm) enhanced dissolution kinetics and oral bioavailability in dogs from 11% (fasted) to >80%, while mitigating food effects—a critical advancement for reliable dosing in AD patients [6]. Unlike first-generation γ-secretase inhibitors (GSIs) like semagacestat, which non-selectively inhibited Notch signaling, ELND006 was engineered for differential inhibition, sparing Notch proteolysis to limit toxicity [4] [8].
The amyloid hypothesis posits that Aβ accumulation triggers AD pathology, including neurofibrillary tangles and synaptic dysfunction [1] [7]. Familial AD (FAD) mutations in APP (e.g., Swedish KM670/671NL, London V717I) increase Aβ42 production or enhance its aggregation, validating γ-secretase as a target [1]. However, γ-secretase processes >90 substrates, including Notch receptors—a pathway essential for cell differentiation, immune function, and gastrointestinal homeostasis. Non-selective GSIs cause dose-limiting toxicities (e.g., gastrointestinal bleeding, immunosuppression) by blocking Notch cleavage and subsequent nuclear signaling [5] [8].
Table 2: Selectivity Comparison of γ-Secretase Inhibitors
Compound | Aβ Reduction | Notch Sparing | Clinical Outcome |
---|---|---|---|
ELND006 | +++ (IC~50~ = 0.34 nM) | +++ (15.6-fold selective) | Phase 1 (Discontinued) |
Semagacestat | ++ | Minimal | Phase 3 failure: Cognitive worsening |
Avagacestat | ++ | Low | Phase 2 failure: Toxicity |
BMS-708163 | +++ | Moderate | Discontinued (Toxicity) |
ELND006’s design overcomes this via allosteric modulation of γ-secretase. Cryo-EM studies reveal that γ-secretase contains distinct substrate-binding pockets within its horseshoe-shaped transmembrane domain [10]. ELND006 preferentially binds APP-cleaving subcomplexes, shifting Aβ production toward shorter isoforms (Aβ37/Aβ38) that are less amyloidogenic, while minimizing Notch intracellular domain (NICD) generation [3] [4]. This "notch-sparing" mechanism was confirmed in IMR-32 membranes, where ELND006 exhibited a 15.6-fold selectivity for APP over Notch cleavage (IC~50~ = 0.34 nM vs. 5.3 nM) [4]. Recent studies with γ-secretase modulators (GSMs) like AZ4126 further validate this approach, showing reduced plaque formation and enhanced clearance of established Aβ deposits in APP/PS1 mice [3].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7